molecular formula C15H18NO4- B15136404 1H-Azepine-1,4-dicarboxylic acid, hexahydro-, 1-(phenylmethyl) ester

1H-Azepine-1,4-dicarboxylic acid, hexahydro-, 1-(phenylmethyl) ester

Cat. No.: B15136404
M. Wt: 276.31 g/mol
InChI Key: JLWCNEUUHMLQAZ-UHFFFAOYSA-M
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Description

1H-Azepine-1,4-dicarboxylic acid, hexahydro-, 1-(phenylmethyl) ester is a chemical compound with a complex structure that includes a hexahydro-azepine ring and a phenylmethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Azepine-1,4-dicarboxylic acid, hexahydro-, 1-(phenylmethyl) ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a diester in the presence of a catalyst to form the hexahydro-azepine ring. The phenylmethyl ester group is then introduced through esterification reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as crystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1H-Azepine-1,4-dicarboxylic acid, hexahydro-, 1-(phenylmethyl) ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenylmethyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

1H-Azepine-1,4-dicarboxylic acid, hexahydro-, 1-(phenylmethyl) ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Azepine-1,4-dicarboxylic acid, hexahydro-, 1-(phenylmethyl) ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

  • 1H-Azepine-1,2-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) 2-methyl ester
  • 1H-Azepine-1,4-dicarboxylic acid, hexahydro-5-oxo-, 1,4-diethyl ester

Uniqueness: 1H-Azepine-1,4-dicarboxylic acid, hexahydro-, 1-(phenylmethyl) ester is unique due to its specific structural features, such as the phenylmethyl ester group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C15H18NO4-

Molecular Weight

276.31 g/mol

IUPAC Name

1-phenylmethoxycarbonylazepane-4-carboxylate

InChI

InChI=1S/C15H19NO4/c17-14(18)13-7-4-9-16(10-8-13)15(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18)/p-1

InChI Key

JLWCNEUUHMLQAZ-UHFFFAOYSA-M

Canonical SMILES

C1CC(CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)[O-]

Origin of Product

United States

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